molecular formula C13H14N2O3 B2455132 (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid CAS No. 332886-34-7

(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid

Cat. No.: B2455132
CAS No.: 332886-34-7
M. Wt: 246.266
InChI Key: LBVITQCHGOFTGO-UHFFFAOYSA-N
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Description

(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is a chemical compound with the molecular formula C14H16N2O3 It is a derivative of phthalazine, a bicyclic heterocycle, and features an isopropyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid typically involves the following steps:

    Formation of the Phthalazinone Core: The initial step involves the formation of the phthalazinone core through the cyclization of appropriate precursors.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclopentyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid: Similar structure with a cyclopentyl group instead of an isopropyl group.

    (3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(2)15-13(18)10-6-4-3-5-9(10)11(14-15)7-12(16)17/h3-6,8H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVITQCHGOFTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331247
Record name 2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332886-34-7
Record name 2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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